molecular formula C16H13FN4O2S B2493410 N-(3-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896339-99-4

N-(3-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2493410
CAS No.: 896339-99-4
M. Wt: 344.36
InChI Key: VFJMWEKPTGUTPT-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound with the molecular formula C16H13FN4O2S . It features a complex molecular architecture comprising a fluorophenyl group, a pyrido[1,2-a][1,3,5]triazine core, and a sulfanylacetamide linker. This specific structure suggests potential for interesting biochemical properties and reactivity. While the precise biological activity and mechanism of action for this exact molecule require further investigation, its structure shares characteristics with other patented compounds investigated for therapeutic applications. For instance, structurally similar N-(3-fluorophenyl) acetamide derivatives have been explored in patented methods for the treatment of diseases such as cancer . Furthermore, related molecular frameworks containing the pyrido[1,2-a][1,3,5]triazin-4-one and sulfanylacetamide groups are subjects of ongoing research in medicinal chemistry. Researchers may find this compound valuable as a building block in synthetic chemistry, a potential pharmacophore in drug discovery programs, or a candidate for biochemical screening against various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-10-4-3-7-21-14(10)19-15(20-16(21)23)24-9-13(22)18-12-6-2-5-11(17)8-12/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJMWEKPTGUTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of a pyridotriazine ring , a sulfanyl group , and an acetamide moiety . Its molecular formula is C16H13FN4O2SC_{16}H_{13}FN_{4}O_{2}S with a molecular weight of approximately 344.36 g/mol . The presence of the fluorine atom in the 3-position of the phenyl ring is significant as it can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the Pyridotriazine Ring : This step typically requires specific reagents and controlled reaction conditions to ensure proper ring closure.
  • Introduction of the Sulfanyl Group : The sulfanyl linkage is formed by reacting the pyridotriazine intermediate with a thiol compound.
  • Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in modulating cholinesterase activity, which is crucial for neurotransmitter regulation.
    EnzymeInhibition Activity (IC50)
    AChE19.2 μM
    BChE13.2 μM

Anticancer Potential

Recent research has indicated that compounds with similar structures exhibit anticancer properties. The interaction with cellular signaling pathways may lead to apoptosis in cancer cells. For example, compounds derived from pyridotriazines have been shown to exert cytostatic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study conducted on multicellular spheroids demonstrated that derivatives of pyridotriazines could significantly reduce cell viability in pancreatic cancer models. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.
  • Docking Studies : Computational docking studies have revealed that the fluorine atom enhances binding affinity to target enzymes through hydrogen bonding interactions, suggesting a strategic advantage for drug design.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with sulfanyl acetamide derivatives reported in pharmacological and agrochemical research. Below is a detailed comparison based on substituents, molecular properties, and bioactivity:

Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity/Application
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one 9-Methyl, 3-fluorophenyl, sulfanyl acetamide Not reported Hypothesized kinase/enzyme inhibition
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl, indole-methyl 428.5 LOX inhibition (IC₅₀ = 23.4 µM)
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) 1,3,4-Oxadiazole 2-Ethoxy-6-methylphenyl, indole-methyl 422 α-Glucosidase inhibition (IC₅₀ = 30.1 µM)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 1,2,4-Triazole 4-Ethylphenyl, pyridinyl Not reported Olfactory receptor (Orco) agonism
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide 1,2,4-Triazole 4-Isopropylphenyl, pyridinyl Not reported Orco agonist (higher potency than VUAA-1)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, variable aryl groups ~300–400 (estimated) Anti-exudative activity in rats

Key Findings from Comparative Studies

Core Heterocycle Influence: The pyrido-triazinone core in the target compound differs from the 1,3,4-oxadiazole (8t, 8u) and 1,2,4-triazole (VUAA-1, OLC-12) cores in comparator compounds. Pyrido-triazinones are less common in the evidence but may offer enhanced π-stacking interactions for kinase binding . Triazole-based analogs (VUAA-1, OLC-12) demonstrate strong Orco agonism due to their planar triazole rings and pyridinyl substituents, which optimize receptor binding .

Substituent Effects on Bioactivity :

  • Aryl Groups : The 3-fluorophenyl group in the target compound contrasts with chlorine (8t), ethoxy (8u), and isopropyl (OLC-12) substituents. Fluorine’s electron-withdrawing nature may improve metabolic stability and membrane permeability .
  • Sulfanyl Linkers : All compounds feature a sulfanyl bridge, critical for hydrogen bonding and enzyme inhibition. For example, 8t’s indole-methyl group enhances LOX inhibition via hydrophobic interactions .

Enzyme Inhibition vs. Receptor Modulation: Compounds like 8t and 8u show enzyme inhibition (LOX, α-glucosidase), while VUAA-1 and OLC-12 act as receptor agonists. The target compound’s pyrido-triazinone core may align more with kinase inhibitors, though direct evidence is lacking . Anti-exudative activity in triazole-furan derivatives () suggests sulfanyl acetamides can target inflammatory pathways, but structural variations (e.g., furan vs. pyridine) dictate specificity .

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